4-Methyl-5-nitrobenzene-1,2-diamine

Catalog No.
S2717479
CAS No.
65958-37-4
M.F
C7H9N3O2
M. Wt
167.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-nitrobenzene-1,2-diamine

CAS Number

65958-37-4

Product Name

4-Methyl-5-nitrobenzene-1,2-diamine

IUPAC Name

4-methyl-5-nitrobenzene-1,2-diamine

Molecular Formula

C7H9N3O2

Molecular Weight

167.168

InChI

InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3

InChI Key

VBZQQOZFOSOFLO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)N

Solubility

not available

Pharmaceutical Applications

Scientific Field: Medicinal Chemistry

Application Summary: 4-Methyl-5-nitrobenzene-1,2-diamine is utilized in the synthesis of imidazoles, which are crucial heterocyclic compounds in pharmaceuticals . These compounds exhibit a wide range of biological activities and are foundational structures in many drugs.

Methods of Application: The compound is used as a precursor in the regiocontrolled synthesis of substituted imidazoles. This involves various chemical reactions, including cyclization of amido-nitriles, which can be catalyzed by nickel to form disubstituted NH-imidazoles .

Results Summary: The synthesis methods have yielded imidazoles with varying degrees of substitution, which are then tested for their pharmacological properties. The yields can range from poor to excellent, depending on the reaction conditions and coupling partners .

Agrochemical Research

Scientific Field: Agricultural Chemistry

Application Summary: In agrochemicals, 4-Methyl-5-nitrobenzene-1,2-diamine serves as an intermediate for creating compounds with potential use as pesticides or herbicides .

Methods of Application: The compound undergoes oxidative nucleophilic substitution reactions to form selectively substituted nitroaromatics, which are key intermediates in synthesizing agrochemicals .

Results Summary: The reactions have been successful in producing compounds with desired substituent patterns, which are then evaluated for their effectiveness in agricultural applications .

Dye Synthesis for Solar Cells

Scientific Field: Renewable Energy Materials

Application Summary: This compound is involved in the development of dyes for solar cells, contributing to the advancement of solar energy technology .

Methods of Application: It is used in the synthesis of functional imidazoles, which are then incorporated into dyes that enhance the efficiency of solar cells .

Results Summary: The synthesized dyes have shown promise in improving the light absorption and conversion efficiency of solar cells .

Development of Functional Materials

Scientific Field: Material Science

Application Summary: 4-Methyl-5-nitrobenzene-1,2-diamine is used in creating functional materials with specific electronic or mechanical properties .

Methods of Application: The compound is a building block for polymers and other materials that require precise molecular structuring for desired functionalities .

Results Summary: Research has led to the creation of materials with tailored properties for use in various industrial applications .

Catalysis

Scientific Field: Catalytic Chemistry

Application Summary: In catalysis, this compound is part of catalyst development, particularly in organic synthesis processes .

Methods of Application: It is used to synthesize benzimidazoles and imidazoles, which can act as ligands or organocatalysts in various catalytic reactions .

Results Summary: The catalysts developed using this compound have been effective in facilitating a range of organic reactions, with good yields and recyclability .

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: 4-Methyl-5-nitrobenzene-1,2-diamine is a key starting material in the synthesis of various organic compounds, including heterocycles that are widely used in different applications .

Methods of Application: The compound undergoes various organic reactions, such as electrophilic aromatic substitution, to form complex organic molecules .

Results Summary: These synthetic routes have enabled the production of a diverse array of organic molecules with high precision and efficiency .

DNA Interaction Studies

Scientific Field: Biochemistry

Application Summary: This compound is investigated for its ability to interact with DNA, which is crucial for understanding its potential therapeutic or toxicological effects .

Methods of Application: Bis-acyl-thiourea derivatives of 4-Methyl-5-nitrobenzene-1,2-diamine are synthesized and their DNA binding properties are assessed using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry .

Results Summary: The studies have shown that these derivatives can bind to DNA, with binding constants and other parameters indicating strong interactions. This could have implications for their use as therapeutic agents or in the study of mutagenesis .

Urease Inhibition Research

Scientific Field: Enzymology

Application Summary: Derivatives of 4-Methyl-5-nitrobenzene-1,2-diamine are explored for their urease inhibitory activity, which is significant for developing treatments for diseases like peptic ulcers and urinary tract infections .

Methods of Application: The synthesized derivatives are tested for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide .

Results Summary: The derivatives have demonstrated potent urease inhibitory activity, suggesting their potential as lead compounds in drug development .

Anti-Tumor Activity Assessment

Scientific Field: Oncology

Application Summary: Research into the anti-tumor activities of 4-Methyl-5-nitrobenzene-1,2-diamine derivatives is vital for cancer treatment and drug discovery .

Methods of Application: The anti-brain-tumor activities of these derivatives are evaluated through various biological assays to determine their efficacy against cancer cells .

Results Summary: Some derivatives have shown promising anti-tumor activities, indicating their potential as anti-cancer agents .

Electrophilic Aromatic Substitution Reactions

Scientific Field: Organic Synthesis

Application Summary: 4-Methyl-5-nitrobenzene-1,2-diamine is used in electrophilic aromatic substitution reactions, a fundamental type of reaction in organic chemistry .

Methods of Application: The compound undergoes reactions where an electrophile replaces a hydrogen atom on the aromatic ring, maintaining the ring’s stability and structure .

Results Summary: These reactions are essential for synthesizing a wide variety of benzene derivatives, which have numerous applications in different fields .

Synthesis of Antiviral Drugs

Scientific Field: Pharmaceutical Chemistry

Application Summary: It serves as a precursor in the synthesis of antiviral drugs, contributing to the fight against viral diseases .

Methods of Application: The compound is used to synthesize key intermediates in the production of drugs like ritonavir and epirubicin .

Results Summary: The synthesis routes have been optimized to produce these drugs efficiently and at a high purity, aiding in their commercial production .

Mutagenicity Testing

Scientific Field: Toxicology

Application Summary: 4-Methyl-5-nitrobenzene-1,2-diamine is studied for its mutagenic potential, which is important for assessing the safety of chemicals .

Methods of Application: The compound is activated in vitro and tested for its ability to induce mutations in bacterial strains like Salmonella typhimurium .

Results Summary: The testing helps in determining the mutagenic risk associated with the compound, which is crucial for regulatory purposes and ensuring public safety .

4-Methyl-5-nitrobenzene-1,2-diamine is an organic compound characterized by the molecular formula C7H9N3O2C_7H_9N_3O_2. This compound is a derivative of benzene, featuring both nitro and amine functional groups, which contribute to its reactivity and potential applications in various fields. The presence of these functional groups allows for diverse chemical behaviors, making it a subject of interest in chemical research and industrial applications .

There is no documented information available on the specific mechanism of action of 4-Methyl-5-nitrobenzene-1,2-diamine in any biological system.

As information on 4-Methyl-5-nitrobenzene-1,2-diamine is limited, it is advisable to handle it with caution assuming the following potential hazards:

  • Aromatic amines can be irritants and may be harmful upon ingestion or inhalation.
  • The nitro group can be a fire hazard and may react with reducing agents.

  • Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
  • Substitution: Electrophilic aromatic substitution reactions can occur, allowing the nitro group to be replaced by other substituents under specific conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas, palladium catalyst.
  • Reduction: Potassium permanganate in acidic medium.
  • Substitution: Halogenating agents under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .

The synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine typically involves nitration processes. One common method includes:

  • Nitration of 4-methyl-1,2-phenylenediamine: This process is carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition.
  • Reaction with sodium sulfide: Another method involves reacting 5-Methyl-2,4-dinitro-aniline with sodium sulfide in ethanol at temperatures between 20 - 100°C .

These methods can be optimized for higher yields and purity on an industrial scale by continuously monitoring reaction parameters such as temperature and pressure.

4-Methyl-5-nitrobenzene-1,2-diamine has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for potential biological activity and interactions with biomolecules.
  • Medicine: Explored for drug development due to its unique chemical properties.
  • Industry: Used in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-Methyl-5-nitrobenzene-1,2-diamine with various biomolecules are crucial for understanding its biological activity. Its nitro and amine groups can participate in electrophilic aromatic substitution and nucleophilic addition reactions, leading to the formation of reactive intermediates that could affect cellular processes . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-Methyl-5-nitrobenzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Nitro-1,2-phenylenediamine99-56-9Contains a nitro group; used in dye production.
4-Methyl-1,2-phenylenediamine95-77-0Similar amine structure; utilized in pharmaceuticals.
2-Nitroaniline88-74-2A simpler structure; used in dye manufacturing.

Uniqueness

4-Methyl-5-nitrobenzene-1,2-diamine is unique due to the combination of both a nitro group and a methyl group on the benzene ring. This specific arrangement influences its reactivity patterns and potential applications compared to similar compounds .

Traditional Synthesis Routes from o-Phenylenediamine Derivatives

The foundational approach to synthesizing 4-methyl-5-nitrobenzene-1,2-diamine involves nitration of 4-methyl-1,2-phenylenediamine, a derivative of o-phenylenediamine [2] [3]. This reaction typically employs mixed acid systems (nitric and sulfuric acids), where the nitronium ion ($$\text{NO}_2^+$$) acts as the electrophilic agent. The methyl group at the 4-position directs nitration to the 5-position due to its electron-donating inductive effect, ensuring regioselectivity [3]. Industrial-scale implementations prioritize batch reactors with temperature control systems (0–5°C) to mitigate exothermic side reactions [3].

A critical challenge in traditional routes is the competing oxidation of amine groups, which necessitates precise stoichiometric ratios of nitric acid to substrate. For instance, a molar ratio of 1:1.2 (substrate:nitric acid) minimizes over-nitration while maintaining yields above 70% [3]. Post-reaction neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane isolates the crude product, though purity often requires subsequent recrystallization from ethanol-water mixtures [2].

Catalytic Nitration and Methylation Optimization Strategies

Recent advancements leverage Lewis acid catalysts to enhance nitration efficiency and selectivity. Ytterbium triflate (Yb(OTf)~3~), employed at 10 mol%, enables nitration of electron-rich aromatic substrates under milder conditions (80°C in acetonitrile) [4] [6]. This methodology, utilizing 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent, achieves mononitration with 85–92% yield while suppressing di-nitrated byproducts [4]. The catalytic system operates via a nitronium ion ($$\text{NO}_2^+$$) transfer mechanism, facilitated by the synergistic “nitro effect” (electron-withdrawing nitro groups) and “methyl effect” (steric stabilization) [6].

Melting/Boiling Point Behavior

The thermodynamic properties of 4-Methyl-5-nitrobenzene-1,2-diamine reveal significant gaps in experimental data. Direct measurements of melting and boiling points for this specific compound are not available in the current literature [1] [2] [3] [4]. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior patterns.

Examination of related nitrobenzene diamines shows substantial variation in thermal properties. For instance, 3-Nitrobenzene-1,2-diamine exhibits a melting point range of 159-163°C [5], while the methylated analog N1-Methyl-4-nitrobenzene-1,2-diamine demonstrates a melting point of 174-176°C [6] [7]. This temperature elevation suggests that methyl substitution contributes to enhanced intermolecular interactions and crystalline stability.

The isomeric compound 4-Methyl-5-nitrobenzene-1,3-diamine provides the most relevant comparison, exhibiting a boiling point of 406.7±40.0°C at 760 mmHg [8]. This elevated boiling point reflects the combined effects of hydrogen bonding from amino groups and the electron-withdrawing influence of the nitro substituent, which increases molecular polarity and intermolecular attractions.

PropertyValueReference CompoundSource
Melting Point159-163°C3-Nitrobenzene-1,2-diamine [5]
Melting Point174-176°CN1-Methyl-4-nitrobenzene-1,2-diamine [6] [7]
Boiling Point406.7±40.0°C4-Methyl-5-nitrobenzene-1,3-diamine [8]
Boiling Point366.8±32.0°CN1-Methyl-4-nitrobenzene-1,2-diamine [7]

Density and Refractive Index Characteristics

Density and refractive index measurements for 4-Methyl-5-nitrobenzene-1,2-diamine are not experimentally documented [1] [2] [3]. However, structural analogs provide predictive frameworks for estimating these critical physicochemical parameters.

The closely related isomer 4-Methyl-5-nitrobenzene-1,3-diamine exhibits a density of 1.4±0.1 g/cm³ and refractive index of 1.679 [8]. These values reflect the high molecular density characteristic of nitroaromatic compounds, where the nitro group contributes significantly to both mass density and optical density through its high polarizability.

For N1-Methyl-4-nitrobenzene-1,2-diamine, experimental data indicates a density of 1.358±0.06 g/cm³ and refractive index of 1.682 [6] [7]. The marginally lower density compared to the 1,3-diamine isomer suggests that the 1,2-substitution pattern may result in less efficient molecular packing, potentially due to steric interactions between adjacent amino and nitro groups.

The refractive index values consistently exceed 1.65 for these compounds, indicating high optical density typical of aromatic systems with electron-withdrawing substituents [9] [10] [11]. This property has significant implications for optical applications and molecular recognition processes.

CompoundDensity (g/cm³)Refractive IndexSource
4-Methyl-5-nitrobenzene-1,3-diamine1.4±0.11.679 [8]
N1-Methyl-4-nitrobenzene-1,2-diamine1.358±0.061.682 [6] [7]
1,4-Diamino-2-nitrobenzene1.3682 (estimate)1.6500 (estimate) [12]

Solubility Profile in Organic/Inorganic Solvents

The solubility characteristics of 4-Methyl-5-nitrobenzene-1,2-diamine demonstrate the typical behavior of substituted aromatic diamines with both hydrophilic and lipophilic character. Water solubility is predicted to be 0.69 mg/mL (approximately 4.13 mmol/L), indicating limited but measurable aqueous solubility [13]. This moderate water solubility results from the presence of two amino groups that can form hydrogen bonds with water molecules, partially offsetting the hydrophobic contributions of the aromatic ring and methyl substituent.

The compound exhibits enhanced solubility in organic solvents, particularly those capable of hydrogen bonding or with moderate polarity. Related compounds in this class show good solubility in dimethylformamide, dimethyl sulfoxide, and alcoholic solvents . The LogP value of 2.75 suggests moderate lipophilicity, indicating favorable partitioning into organic phases while maintaining some aqueous compatibility [1].

Comparative analysis with structurally similar compounds reveals that the 1,2-diamine substitution pattern generally results in higher solubility than 1,3- or 1,4-isomers due to the proximity of amino groups, which can engage in intramolecular hydrogen bonding, reducing the overall hydrogen bonding potential with solvent molecules [16] [17] [18].

Solvent TypeSolubility CharacteristicsReference/Source
Water0.69 mg/mL (predicted) [13]
Organic SolventsEnhanced solubility
Polar AproticGood solubility (DMF, DMSO)
AlcoholsModerate to good solubility

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-Methyl-5-nitrobenzene-1,2-diamine are dominated by the presence of two amino groups with significantly different basicities due to the electron-withdrawing effect of the nitro substituent. Predictive modeling suggests a pKa value of 2.55±0.10 for the more acidic amino group [19]. This unusually low pKa for an aromatic amine reflects the strong electron-withdrawing influence of the nitro group, which stabilizes the conjugate acid form through resonance delocalization.

The second amino group, positioned meta to the nitro substituent, is expected to exhibit a higher pKa value, likely in the range of 4-6, based on comparison with related diaminonitrobenzene compounds [20] [21]. The substantial difference between the two pKa values indicates that the compound will exist predominantly as a monoprotonated species under mildly acidic conditions.

For comparison, related compounds show similar patterns: 1,4-Diamino-2-nitrobenzene exhibits a pKa of 4.36±0.10 [12], while unsubstituted nitroanilines typically show pKa values between 0.6-2.7 depending on substitution patterns [20]. The electron-donating methyl group partially counteracts the electron-withdrawing effect of the nitro group, resulting in slightly higher basicity than might be expected for the unsubstituted analog.

CompoundpKa₁pKa₂Source
4-Methyl-5-nitrobenzene-1,2-diamine2.55±0.10 (predicted)~4-6 (estimated) [19]
1,4-Diamino-2-nitrobenzene4.36±0.10Not reported [12]
1,2-diaminobenzene0.64.74 [20]
1,3-diaminobenzene2.35.0 [20]

Stability Under Various Environmental Conditions

The environmental stability of 4-Methyl-5-nitrobenzene-1,2-diamine is influenced by several factors including pH, temperature, light exposure, and atmospheric conditions. Storage recommendations consistently specify maintenance at 2-8°C in dark conditions under inert atmosphere, indicating sensitivity to oxidative degradation and thermal decomposition [2] [4] [22].

Temperature Stability: Nitroaromatic compounds generally exhibit thermal stability up to 200-300°C before significant decomposition occurs [23] [24]. The presence of amino groups can both stabilize and destabilize the molecule depending on conditions. While amino groups can participate in stabilizing intramolecular hydrogen bonding, they can also facilitate decomposition through proton transfer reactions to the nitro group at elevated temperatures [23].

pH Stability: The compound demonstrates pH-dependent stability profiles. Under strongly acidic conditions (pH < 2), both amino groups become protonated, potentially increasing water solubility but also rendering the molecule more susceptible to nucleophilic attack. At neutral to mildly basic pH (7-9), the compound exhibits optimal stability. Under strongly basic conditions (pH > 10), deprotonation may occur, potentially leading to enhanced reactivity [25] [26].

Photochemical Stability: Nitroaromatic compounds are generally photosensitive, with the nitro group serving as a chromophore that can absorb UV radiation and initiate photodegradation processes [27] [28]. The presence of amino groups can both quench and sensitize photochemical reactions, depending on the specific wavelength and environmental conditions.

Oxidative Stability: The compound requires storage under inert atmosphere to prevent oxidative degradation of the amino groups [2] [22]. Atmospheric oxygen can react with aromatic amines to form various oxidation products, including quinone-type structures and nitroso compounds.

ConditionStability AssessmentRecommended ParametersSource
TemperatureStable to ~200°CStore at 2-8°C [2] [22] [23]
pHOptimal at pH 7-9Avoid extremes [25] [26]
LightPhotosensitiveStore in dark [2] [27]
AtmosphereOxygen sensitiveInert atmosphere required [2] [22]

XLogP3

0.8

Dates

Last modified: 08-16-2023

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